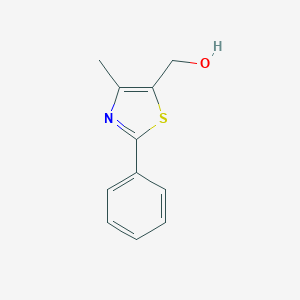
3,6-二甲氧基邻苯二腈
描述
Synthesis Analysis
The synthesis of 3,6-Dimethoxyphthalonitrile and similar compounds has been the subject of various studies. For instance, a study applied palladium-catalyzed direct C-H arylation in the synthesis of five new 3,6-dithienyl diketopyrrolopyrrole dyes . Another study reported the successful synthesis of 3,6-dibromophthalonitrile from 3,6-dihydroxyphthalonitrile using triphenylphosphine dibromide as a bromination reagent .Molecular Structure Analysis
The molecular structure of 3,6-Dimethoxyphthalonitrile is determined by its molecular formula, C10H8N2O2 . The exact structure can be obtained from databases like PubChem .Chemical Reactions Analysis
The chemical reactions involving 3,6-Dimethoxyphthalonitrile are complex and varied. The compound can participate in various types of reactions, depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethoxyphthalonitrile are determined by its molecular structure. It has a molecular weight of 188.186 g/mol . More detailed properties can be obtained from databases like PubChem .科学研究应用
Synthesis of Phthalocyanines
Specific Scientific Field
Organic Chemistry
Comprehensive and Detailed Summary of the Application
3,6-Dimethoxyphthalonitrile is used as a precursor in the synthesis of 1,4,8,11,15,18,22,25-octasubstituted phthalocyanine derivatives . Phthalocyanines are a class of compounds that have a wide range of applications, including use in dyes, pigments, and in photodynamic therapy for cancer treatment.
Detailed Description of the Methods of Application or Experimental Procedures
Early routes for the synthesis of 3,6-disubstituted phthalonitriles, such as 3,6-Dimethoxyphthalonitrile, involved Diels–Alder reactions . However, more recent methods have focused on the use of 2,3-dicyanohydroquinone as a starting material . This compound can be alkylated to afford 3,6-dialkoxyphthalonitriles, which are immediate precursors to near-infrared absorbing phthalocyanine derivatives .
Thorough Summary of the Results or Outcomes Obtained
Phthalocyanine derivatives obtained from 3,6-Dimethoxyphthalonitrile typically show a strongly bathochromically shifted Q-band absorption that is particularly sensitive to the central metal ion . This makes them useful in a variety of applications where the absorption of light is important.
安全和危害
属性
IUPAC Name |
3,6-dimethoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBECBXIJJTWGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326846 | |
| Record name | 3,6-dimethoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethoxyphthalonitrile | |
CAS RN |
40904-87-8 | |
| Record name | 3,6-dimethoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

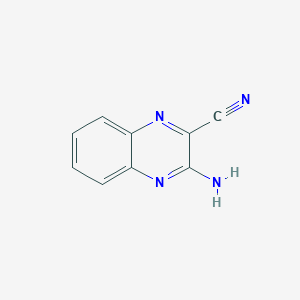
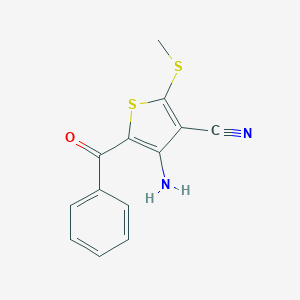
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
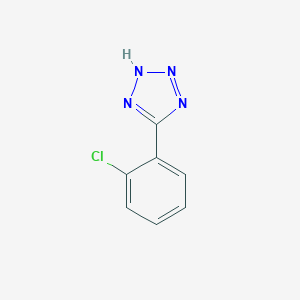
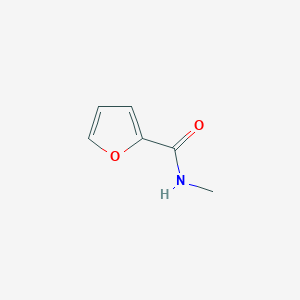
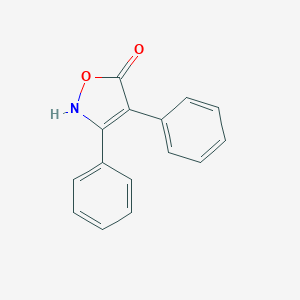
![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)



